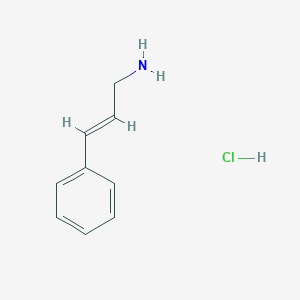

Clorhidrato de cinamilamina

Descripción general

Descripción

Synthesis Analysis

Cinnamylamine hydrochloride can be synthesized through different methods, one of which involves a two-step reaction starting from cinnamic acid. The first step involves the reaction of cinnamic acid with thionyl chloride to produce cinnamyl chloride. In the subsequent step, cinnamyl chloride reacts with 2-aminoethanol, yielding N-(2-Hydroxyethyl)cinnamamide with a reported yield of 52% under specific reaction conditions (Jing, 2001).

Molecular Structure Analysis

Cinnamylamine and its derivatives have been studied for their molecular structure, particularly in complexes with other molecules. For instance, the three-dimensional structure of cinnamycin (a related compound) complexed with lysophosphatidylethanolamine has been determined, providing insights into the molecular interactions and specificity of ligand binding, illustrating the compound's cylindrical shape and the hydrophobic pocket that accommodates the ligand head group (Hosoda et al., 1996).

Chemical Reactions and Properties

Cinnamylamine hydrochloride and related compounds participate in various chemical reactions, including [2 + 2] and [4 + 2] cycloaddition reactions. These reactions have been explored in the synthesis of pyrrolidine products, demonstrating the compound's versatility in synthetic chemistry (Yamazaki et al., 2016).

Physical Properties Analysis

The specific physical properties of cinnamylamine hydrochloride, such as melting point, boiling point, and solubility, were not directly found in the searched literature. However, these properties are crucial in the practical application and handling of the compound, affecting its storage, stability, and use in various reactions.

Chemical Properties Analysis

Cinnamylamine and its derivatives exhibit several chemical properties, including binding specificity to certain lipids, as illustrated by the specific binding of Ro 09-0198 (cinnamycin) to phosphatidylethanolamine. This binding is characterized by a large binding constant and depends on the experimental conditions, demonstrating the compound's potential for specific molecular interactions (Machaidze et al., 2002).

Aplicaciones Científicas De Investigación

Síntesis biocatalítica

El clorhidrato de cinamilamina se ha utilizado en la síntesis biocatalítica de aminas primarias aromáticas (APA). Este proceso implica la sobreexpresión o el bloqueo de los factores de transcripción globales nativos y los genes de resistencia, así como la optimización de los promotores . La síntesis biocatalítica de APA proporciona una alternativa más ecológica y segura a la síntesis química tradicional .

Producción de agentes antifúngicos

La cinamilamina se puede usar para sintetizar el agente antifúngico naftifina. La naftifina se usa para el tratamiento de infecciones causadas por especies de Tinea, Trichophyton y Epidermophyton .

Intermediario para analgésicos

La 4-fluorobencilamina, que se puede sintetizar a partir de cinamilamina, es un intermedio del analgésico flupirtina .

Producción de diuréticos

La 2-furfurilamina, otro compuesto que se puede sintetizar a partir de cinamilamina, se usa para producir el potente diurético furosemida .

Intermediario para fármacos anti-VIH

La 2,4-difluorobencilamina, que se puede sintetizar a partir de cinamilamina, es un intermedio clave de dulutvir, un nuevo fármaco anti-VIH en desarrollo por GlaxoSmithKline (GSK) .

Construcción de ruta de biosíntesis

El this compound se ha utilizado en la construcción y la optimización del rendimiento de una ruta de biosíntesis de cinamilamina en Escherichia coli . Este proceso implica el uso de una estrategia combinatoria de ingeniería metabólica .

Síntesis de sustancias bioactivas

La cinamilamina es un material de partida valioso para sintetizar sustancias bioactivas con efectos antibacterianos, antivirales, anticancerígenos y otros efectos farmacológicos, como pirazinas y quinazolinonas .

Precursor para compuestos energéticos

La cinamilamina también es un precursor esencial para compuestos energéticos que pueden sintetizar materiales energéticos <svg class="icon" height="16" p-id

Safety and Hazards

Direcciones Futuras

The biosynthesis of cinnamylamine using cinnamic acid as the precursor in E. coli provides a reference for the biosynthesis of other amine compounds and lays a foundation for the de novo synthesis of cinnamylamine . This regulatory process provides a common strategy for regulating the biocatalytic synthesis of other APAs .

Mecanismo De Acción

Target of Action

Cinnamylamine hydrochloride is an aromatic compound derived from L-phenylalanine . The primary target of cinnamylamine hydrochloride is the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum . This enzyme plays a crucial role in the conversion of cinnamaldehyde to cinnamylamine .

Mode of Action

The interaction between cinnamylamine hydrochloride and its target, Cv-ωTA, results in the conversion of cinnamaldehyde to cinnamylamine . This conversion is a key step in the biosynthesis of cinnamylamine .

Biochemical Pathways

The biosynthesis of cinnamylamine involves several steps. First, cinnamic acid is converted to cinnamaldehyde by the carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli . Then, the cinnamaldehyde is converted to cinnamylamine by the ω-aminotransferase Cv-ωTA . This process is part of a larger metabolic pathway involving the conversion of L-phenylalanine to various aromatic compounds .

Pharmacokinetics

coli has been optimized to increase the yield of cinnamylamine to 523.15 mg/L . This suggests that the bioavailability of cinnamylamine hydrochloride could be influenced by factors such as the supply of substrates and cofactors, PLP and NADPH, in the fermentation process .

Result of Action

The result of the action of cinnamylamine hydrochloride is the production of cinnamylamine, a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects . It is also an essential precursor for energetic compounds that can synthesize energetic materials .

Action Environment

The action of cinnamylamine hydrochloride can be influenced by various environmental factors. For example, the yield of cinnamylamine in engineered E. coli was increased by optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation process . This suggests that the action, efficacy, and stability of cinnamylamine hydrochloride can be influenced by the conditions of the fermentation process .

Propiedades

IUPAC Name |

(E)-3-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJVYCBQGSIGEG-KQGICBIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5586-89-0, 17480-08-9 | |

| Record name | Cinnamylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamylamine hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017480089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYLAMINE HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K2HTU6KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)

![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)

![2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride](/img/structure/B47913.png)

![[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B47924.png)